molecular formula C19H28N2O3 B2398881 N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE CAS No. 1421497-73-5

N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE

Cat. No.: B2398881
CAS No.: 1421497-73-5
M. Wt: 332.444
InChI Key: VBQFCTBQVLGMIY-UHFFFAOYSA-N
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Description

N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE is a complex organic compound characterized by its unique spiro structure. This compound features a tert-butyl group attached to a phenyl ring, which is further connected to a spiro[5.5]undecane framework containing both oxygen and nitrogen atoms. The presence of these functional groups and the spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the spiro[5.5]undecane core. One common method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include heating the mixture at elevated temperatures to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as Zn(ClO4)2·6H2O may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE stands out due to its spiro structure, which imparts unique stereochemical properties. The presence of both oxygen and nitrogen atoms in the spiro framework enhances its reactivity and potential for forming diverse chemical derivatives .

Properties

IUPAC Name

N-(4-tert-butylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-18(2,3)15-4-6-16(7-5-15)20-17(22)21-10-13-24-19(14-21)8-11-23-12-9-19/h4-7H,8-14H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQFCTBQVLGMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCOC3(C2)CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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